molecular formula C16H19N B13529110 3-(Naphthalen-1-ylmethyl)piperidine

3-(Naphthalen-1-ylmethyl)piperidine

Cat. No.: B13529110
M. Wt: 225.33 g/mol
InChI Key: CYABEZDXUCEGPZ-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-ylmethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The naphthalen-1-ylmethyl group attached to the piperidine ring adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-ylmethyl)piperidine typically involves the reaction of naphthalen-1-ylmethyl halides with piperidine under basic conditions. One common method is the nucleophilic substitution reaction where naphthalen-1-ylmethyl chloride reacts with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-ylmethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Naphthalen-1-ylmethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-ylmethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphthalen-1-ylmethyl)piperidine is unique due to the combination of the piperidine ring and the naphthalen-1-ylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

3-(naphthalen-1-ylmethyl)piperidine

InChI

InChI=1S/C16H19N/c1-2-9-16-14(6-1)7-3-8-15(16)11-13-5-4-10-17-12-13/h1-3,6-9,13,17H,4-5,10-12H2

InChI Key

CYABEZDXUCEGPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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